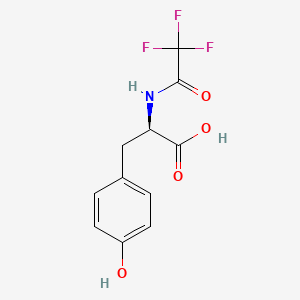
(2,2,2-Trifluoroacetyl)-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trifluoroacetyl)-D-tyrosine is a fluorinated derivative of D-tyrosine, an amino acid. The introduction of the trifluoroacetyl group significantly alters the physical and chemical properties of the parent compound, making it a valuable molecule in various scientific and industrial applications. The trifluoroacetyl group is known for its high electronegativity, stability, and lipophilicity, which can enhance the biological activity and metabolic stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl)-D-tyrosine typically involves the reaction of D-tyrosine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The process can be summarized as follows:
- Dissolve D-tyrosine in an appropriate solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2,2-Trifluoroacetyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tyrosine derivatives.
Applications De Recherche Scientifique
(2,2,2-Trifluoroacetyl)-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent, owing to its enhanced stability and bioactivity.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties
Mécanisme D'action
The mechanism of action of (2,2,2-Trifluoroacetyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways and metabolic processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(2,2,2-Trifluoroacetyl)-L-tyrosine: A similar compound with the L-configuration of tyrosine.
Trifluoroacetylated amino acids: Other amino acids modified with the trifluoroacetyl group, such as (2,2,2-Trifluoroacetyl)-L-phenylalanine.
Uniqueness: (2,2,2-Trifluoroacetyl)-D-tyrosine is unique due to its specific stereochemistry (D-configuration) and the presence of the trifluoroacetyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propriétés
Formule moléculaire |
C11H10F3NO4 |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
(2R)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1 |
Clé InChI |
MSIICIIOIIEGNY-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


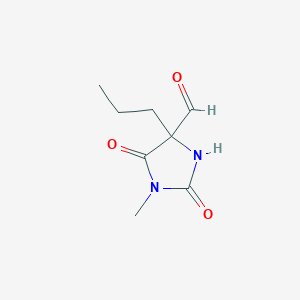
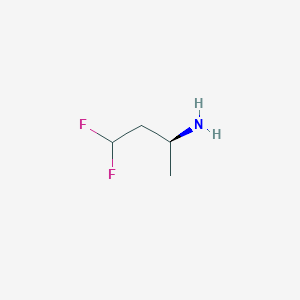
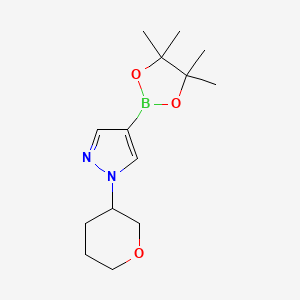
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
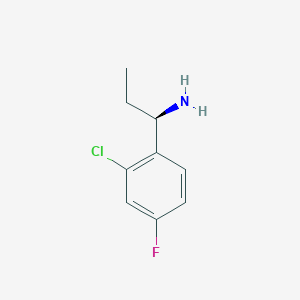

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)

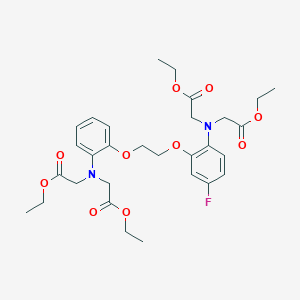

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
